molecular formula C13H16ClFO B7847597 (2-Chloro-6-fluorophenyl)(cyclohexyl)methanol

(2-Chloro-6-fluorophenyl)(cyclohexyl)methanol

Cat. No.: B7847597
M. Wt: 242.71 g/mol
InChI Key: QJPROXQPNAXCOW-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(cyclohexyl)methanol is a complex organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is further connected to a cyclohexyl group through a methanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Subsequent Nucleophilic Substitution: The synthesis can start with 2-chloro-6-fluorobenzene, which undergoes bromination to introduce a bromo group at the meta position. The resulting compound can then undergo nucleophilic substitution with cyclohexylmagnesium bromide (Grignard reagent) to form the desired product.

  • Direct Coupling Reactions: Another approach involves the direct coupling of 2-chloro-6-fluorobenzene with cyclohexylmagnesium bromide, followed by reduction to introduce the hydroxyl group.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions can introduce various functional groups at different positions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong bases or nucleophiles.

Major Products Formed:

  • Oxidation Products: 2-Chloro-6-fluorobenzaldehyde, 2-chloro-6-fluorobenzoic acid.

  • Reduction Products: 2-Chloro-6-fluorophenyl(cyclohexyl)methane.

  • Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)(cyclohexyl)methanol has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of halogenated phenyl compounds with biological macromolecules.

  • Industry: The compound is used in the manufacture of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2-Chloro-6-fluorophenyl)(cyclohexyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The presence of halogen atoms on the phenyl ring can influence its binding affinity to various receptors and enzymes, leading to specific biological activities.

Comparison with Similar Compounds

  • 2-Chloro-6-fluorobenzene: Lacks the cyclohexyl and methanol groups.

  • 2-Chloro-6-fluorophenol: Contains a hydroxyl group directly attached to the phenyl ring.

  • Cyclohexylmethanol: Lacks the halogenated phenyl group.

Uniqueness: (2-Chloro-6-fluorophenyl)(cyclohexyl)methanol is unique due to the combination of halogenated phenyl and cyclohexyl groups, which provides distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application development.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-cyclohexylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFO/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h4,7-9,13,16H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPROXQPNAXCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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